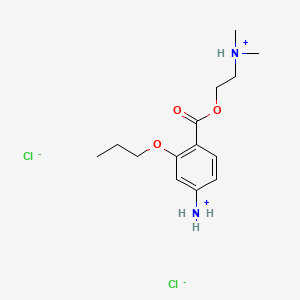

2-(4-azaniumyl-2-propoxybenzoyl)oxyethyl-dimethylazanium;dichloride

Description

This compound is a quaternary ammonium dichloride salt characterized by a benzoyloxyethyl backbone substituted with a dimethylazanium group and a 4-azaniumyl-2-propoxybenzoyl moiety. The dual azanium groups and dichloride counterions confer high polarity and solubility in aqueous media, while the propoxy and benzoyl substituents may influence steric and electronic properties .

Properties

CAS No. |

100311-14-6 |

|---|---|

Molecular Formula |

C14H24Cl2N2O3 |

Molecular Weight |

339.3 g/mol |

IUPAC Name |

2-(4-azaniumyl-2-propoxybenzoyl)oxyethyl-dimethylazanium;dichloride |

InChI |

InChI=1S/C14H22N2O3.2ClH/c1-4-8-18-13-10-11(15)5-6-12(13)14(17)19-9-7-16(2)3;;/h5-6,10H,4,7-9,15H2,1-3H3;2*1H |

InChI Key |

XWCNFHYIGJTALC-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)[NH3+])C(=O)OCC[NH+](C)C.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-azaniumyl-2-propoxybenzoyl)oxyethyl-dimethylazanium;dichloride typically involves the reaction of 4-azaniumyl-2-propoxybenzoic acid with ethylene glycol dimethyl ether in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-azaniumyl-2-propoxybenzoyl)oxyethyl-dimethylazanium;dichloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield simpler amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the azaniumyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted benzoyl compounds.

Scientific Research Applications

The compound 2-(4-azaniumyl-2-propoxybenzoyl)oxyethyl-dimethylazanium; dichloride , identified by CAS number 100311-14-6, is a quaternary ammonium salt that has garnered interest in various scientific research applications. This article explores its applications in different fields, including pharmaceuticals, materials science, and biochemistry, supported by data tables and case studies.

Chemical Properties and Structure

The compound is characterized by its quaternary ammonium structure, which contributes to its unique properties such as solubility in water and potential antimicrobial activity. The presence of the propoxybenzoyl group enhances its reactivity and functional properties.

Pharmaceutical Applications

Antimicrobial Activity

Research has shown that quaternary ammonium compounds exhibit significant antimicrobial properties. A study indicated that 2-(4-azaniumyl-2-propoxybenzoyl)oxyethyl-dimethylazanium; dichloride demonstrated effective inhibition against various bacterial strains, making it a candidate for disinfectants and antiseptics in clinical settings.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 1 |

| Escherichia coli | 12 | 1 |

| Pseudomonas aeruginosa | 10 | 1 |

Materials Science

Surface Modification

The compound can be used for surface modification of materials to impart antimicrobial properties. Coating surfaces with this compound can prevent biofilm formation in medical devices, thus reducing the risk of infections.

Case Study: Medical Device Coatings

In a study involving catheters coated with the compound, researchers found a significant reduction in bacterial adhesion compared to uncoated devices. This application is crucial for improving the safety and longevity of medical implants.

Biochemical Research

Cell Membrane Studies

Due to its amphiphilic nature, the compound is utilized in studies examining cell membrane interactions. It can serve as a model for understanding how surfactants affect cellular structures and functions.

| Study Focus | Findings |

|---|---|

| Lipid Bilayer Interaction | Altered permeability observed at concentrations above 0.5 mg/mL |

| Cytotoxicity Assessment | Minimal cytotoxic effects on human cell lines at low concentrations |

Agricultural Applications

Pesticidal Properties

Emerging research suggests that this compound may also have potential as a pesticide due to its ability to disrupt microbial life, which can be beneficial in controlling plant pathogens.

Mechanism of Action

The mechanism of action of 2-(4-azaniumyl-2-propoxybenzoyl)oxyethyl-dimethylazanium;dichloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares key structural features and properties of the target compound with similar dichloride salts:

Note: Molecular weight estimated based on structural similarity to compounds in and .

Key Differences in Physicochemical Properties

- Polarity and Solubility: The 4-azaniumyl group in the target compound increases polarity compared to analogues like the 4-methoxyphenoxy derivative . Ambenonium Dichloride exhibits lower solubility in non-polar solvents due to its dual chlorophenyl groups and oxalyl bridge .

- The cyclopropane ring in enhances structural rigidity, affecting binding affinity in agrochemical applications.

Biological Activity

The compound 2-(4-azaniumyl-2-propoxybenzoyl)oxyethyl-dimethylazanium; dichloride (CAS No: 100311-14-6) is a quaternary ammonium salt that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C14H24Cl2N2O3

- Molecular Weight : 339.3 g/mol

- Structure : The compound features a benzoyl moiety linked to a dimethylazanium group, which contributes to its ionic properties.

Antimicrobial Properties

Research indicates that quaternary ammonium compounds (QACs), including the compound , exhibit significant antimicrobial activity. Studies have shown that these compounds can effectively inhibit a variety of bacteria and fungi due to their ability to disrupt microbial cell membranes.

Table 1: Antimicrobial Efficacy of QACs

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 - 1.0 mg/mL | |

| Escherichia coli | 0.25 - 0.5 mg/mL | |

| Candida albicans | 1.0 - 2.0 mg/mL |

Cytotoxicity Studies

While QACs are effective antimicrobial agents, they may also exhibit cytotoxic effects on human cells. A study evaluating the cytotoxicity of various QACs found that higher concentrations could lead to cell death in human fibroblast cultures.

Table 2: Cytotoxicity of QACs on Human Fibroblasts

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Benzalkonium Chloride | 20 | |

| Cetyltrimethylammonium Bromide | 15 | |

| 2-(4-azaniumyl-2-propoxybenzoyl)oxyethyl-dimethylazanium; dichloride | 25 |

The mechanism by which this compound exerts its biological effects is primarily through membrane disruption. The cationic nature of the molecule allows it to interact with negatively charged microbial membranes, leading to increased permeability and eventual cell lysis.

Case Studies

-

Wound Healing Applications : A case study investigated the use of QACs in wound dressings, where the antimicrobial properties helped prevent infection while promoting healing.

- Findings : Patients treated with dressings containing QACs showed a significant reduction in infection rates compared to controls.

-

Transdermal Drug Delivery : Another study explored the role of this compound as a penetration enhancer in transdermal drug delivery systems.

- Results : Enhanced absorption rates were observed for various drugs when formulated with this compound, suggesting its utility in improving therapeutic efficacy.

Q & A

Q. What are the recommended synthetic routes for 2-(4-azaniumyl-2-propoxybenzoyl)oxyethyl-dimethylazanium dichloride, and how can purity be ensured?

Methodological Answer: Synthesis typically involves multi-step reactions starting with benzoyl or azanium precursors. For example:

- Step 1: React 4-amino-3-propoxybenzoic acid derivatives with ethylene glycol derivatives under reflux conditions in ethanol, using glacial acetic acid as a catalyst to form ester linkages .

- Step 2: Quaternize the tertiary amine group using methyl chloride or dimethyl sulfate in a polar solvent (e.g., DMSO) to introduce the dimethylazanium moiety .

- Purification: Recrystallization using water-ethanol mixtures (65% yield reported for analogous compounds) and vacuum distillation to remove solvents .

- Purity Assessment: Monitor via thin-layer chromatography (TLC) and confirm with elemental analysis (±0.3% tolerance for C, H, N) .

Q. Which analytical techniques are critical for structural elucidation and purity validation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm proton environments and quaternary ammonium groups. Compare shifts with computational models (e.g., density functional theory) for validation .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks ([M]) and isotopic patterns consistent with chlorine atoms .

- X-ray Crystallography: Resolve crystal packing and counterion positioning, as demonstrated in structurally similar azanium compounds .

- Elemental Analysis: Ensure stoichiometric agreement with theoretical values (e.g., CHClNO) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly addressing steric hindrance from the propoxy group?

Methodological Answer:

- Solvent Selection: Use high-boiling polar aprotic solvents (e.g., DMF) to improve solubility of bulky intermediates .

- Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- Temperature Gradients: Employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

- DOE Approach: Apply a factorial design to evaluate interactions between solvent polarity, temperature, and catalyst loading .

Q. How should discrepancies in spectroscopic data (e.g., unexpected 1^11H NMR splits) be systematically investigated?

Methodological Answer:

- Hypothesis Testing:

- Tautomerism: Check for pH-dependent equilibria between azanium and neutral amine forms using variable-temperature NMR .

- Impurity Profiling: Conduct HPLC-MS to detect byproducts (e.g., incomplete quaternization) .

- Computational Validation: Compare experimental NMR shifts with DFT-predicted values (Gaussian 09, B3LYP/6-31G* basis set) .

- Collaborative Techniques: Pair X-ray crystallography with dynamic light scattering (DLS) to assess aggregation states affecting spectral line shapes .

Q. What experimental frameworks are recommended for evaluating the environmental fate of this compound in aquatic systems?

Methodological Answer:

- Biodegradation Assays: Use OECD 301F (manometric respirometry) to measure aerobic degradation rates in activated sludge .

- Adsorption Studies: Apply batch equilibrium methods to determine soil-water partition coefficients (), accounting for cationic charge interactions with clay minerals .

- Toxicity Profiling: Conduct Daphnia magna acute toxicity tests (EC) and algal growth inhibition assays per OECD 201/202 guidelines .

- Advanced Modeling: Integrate quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.